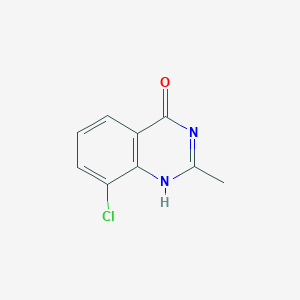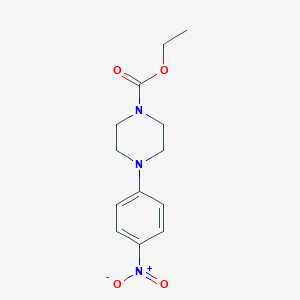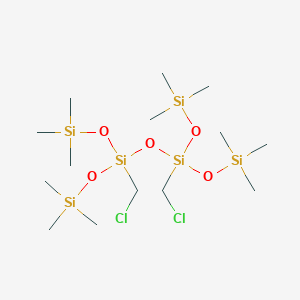
1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane
Overview
Description
1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane is a specialized organosilicon compound. It is characterized by its unique structure, which includes two chloromethyl groups and four trimethylsiloxy groups attached to a disiloxane backbone. This compound is known for its significant performance in various applications due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane typically involves the reaction of chloromethylsilane with trimethylsiloxy groups under controlled conditions. The reaction is carried out in the presence of a catalyst, often a platinum-based catalyst, to facilitate the formation of the disiloxane linkage. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles, leading to the formation of new compounds.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of silanols and hydrochloric acid.
Oxidation: Under specific conditions, the compound can be oxidized to form siloxane-based oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.
Hydrolysis: This reaction is usually carried out in an aqueous medium, often under acidic or basic conditions to accelerate the hydrolysis process.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation.
Major Products Formed
Substitution Reactions: The major products include various substituted siloxanes, depending on the nucleophile used.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Oxidation: The major products are oxidized siloxane derivatives.
Scientific Research Applications
1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a crosslinker and a precursor for the synthesis of various organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: It is used in the synthesis of drug delivery systems and medical devices due to its biocompatibility and stability.
Industry: The compound is utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane involves its ability to form stable siloxane linkages. The chloromethyl groups can react with various nucleophiles, leading to the formation of new bonds and the modification of surfaces or molecules. The trimethylsiloxy groups provide stability and hydrophobicity, making the compound suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane
- 1,3-Bis(trimethylsiloxy)-1,1,3,3-tetramethyldisiloxane
- 1,3-Dichlorotetramethyldisiloxane
Uniqueness
1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane is unique due to the presence of both chloromethyl and trimethylsiloxy groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. The compound’s ability to undergo various chemical reactions and its compatibility with different materials further enhance its versatility.
Properties
IUPAC Name |
chloromethyl-[chloromethyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H40Cl2O5Si6/c1-22(2,3)17-26(13-15,18-23(4,5)6)21-27(14-16,19-24(7,8)9)20-25(10,11)12/h13-14H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCILVYZCLJCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCl)(O[Si](C)(C)C)O[Si](CCl)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H40Cl2O5Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565650 | |
| Record name | 3,5-Bis(chloromethyl)-1,1,1,7,7,7-hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17909-34-1 | |
| Record name | 3,5-Bis(chloromethyl)-1,1,1,7,7,7-hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



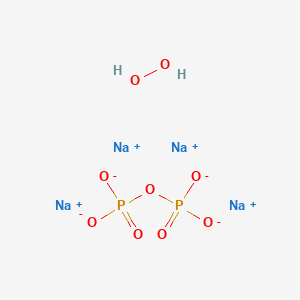
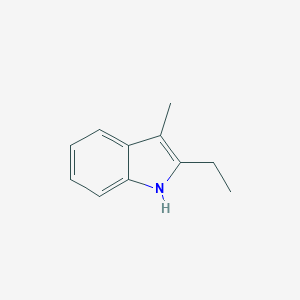
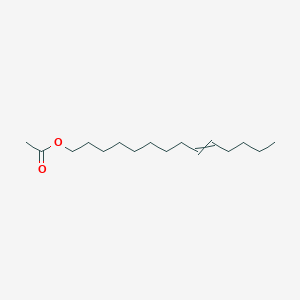
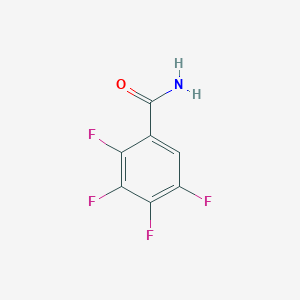
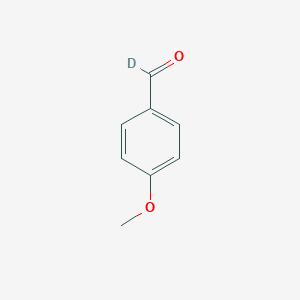
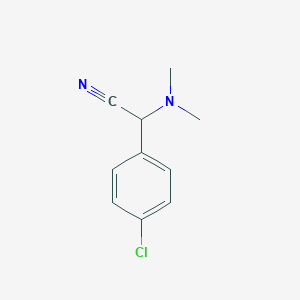
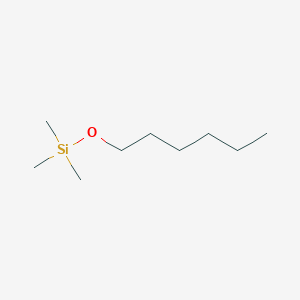
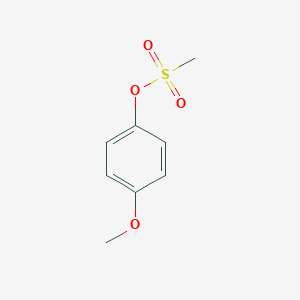
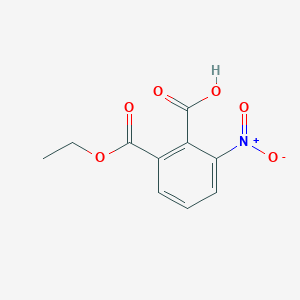
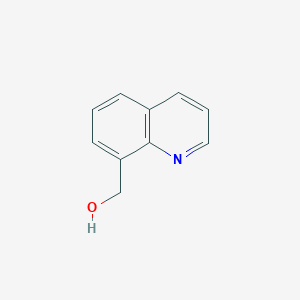
![4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane](/img/structure/B99123.png)
